4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone
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Overview
Description
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinone derivatives This compound is characterized by its unique structure, which includes a quinolinone core, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinolinone core.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the piperidine-quinolinone intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone derivative.
Reduction: The carbonyl group in the quinolinone core can be reduced to form a hydroxyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone: shares structural similarities with other quinolinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21ClN2O3 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C22H21ClN2O3/c1-24-19-5-3-2-4-17(19)18(14-20(24)26)21(27)25-12-10-22(28,11-13-25)15-6-8-16(23)9-7-15/h2-9,14,28H,10-13H2,1H3 |
InChI Key |
KYAMOGGFYSJUMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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